4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid
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Description
4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid , often abbreviated as DFMFMA , is a chemical compound with a unique molecular structure. It belongs to the class of benzoic acid derivatives and contains both fluorine and methyl substituents. The difluoromethyl group (CF₂H) imparts distinct properties to this compound, making it intriguing for various applications in medicinal chemistry, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of DFMFMA involves several steps, including the introduction of the difluoromethyl group onto the benzoic acid scaffold. Researchers have explored various synthetic routes to access this compound, considering its potential biological activities. These methods often rely on fluorination reactions and subsequent functionalization to achieve the desired product. Detailed studies on the synthetic pathways and optimization strategies are essential for efficient production .
Molecular Structure Analysis
DFMFMA’s molecular structure consists of a benzoic acid core with specific fluorine and methyl substitutions. The difluoromethyl group (CF₂H) significantly influences its reactivity and lipophilicity. Understanding the precise arrangement of atoms, bond angles, and steric effects is crucial for predicting its behavior in various environments. Computational techniques, such as density functional theory (DFT), can provide insights into its electronic structure and stability .
Chemical Reactions Analysis
DFMFMA can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitutions, acid-base reactions, or oxidative processes. Investigating its reactivity with other compounds, solvents, and catalysts is essential for designing synthetic routes and exploring its potential applications. Researchers have studied its behavior under different reaction conditions to uncover its versatility .
Mechanism of Action
While specific details regarding DFMFMA’s mechanism of action are still under investigation, its unique structure suggests potential interactions with biological targets. Computational studies, including molecular docking simulations, have explored its binding affinity with relevant proteins. For instance, interactions with cyclooxygenase-2 (COX-2) have been investigated, considering the compound’s potential anti-inflammatory properties. Further experimental validation is necessary to unravel its precise mode of action .
properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJAAYXVMFUYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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